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Introduction: A Precision Tool for Probing
Intracellular Calcium Release
Imperatoxin A (IpTxA) is a 33-amino acid peptide toxin isolated from the venom of the African

emperor scorpion, Pandinus imperator[1][2]. It has emerged as an invaluable pharmacological

tool for researchers investigating the mechanisms of intracellular calcium (Ca²⁺) signaling.

Unlike many broad-spectrum ion channel modulators, IpTxA exhibits remarkable specificity and

high affinity for Ryanodine Receptors (RyRs), the primary channels responsible for Ca²⁺

release from the sarcoplasmic/endoplasmic reticulum (SR/ER) in numerous cell types,

particularly in striated muscle[3].

The significance of IpTxA in electrophysiology lies in its ability to directly and reversibly activate

RyRs, allowing for the precise dissection of their role in cellular excitation-contraction (E-C)

coupling, synaptic transmission, and other Ca²⁺-dependent processes. Structurally and

functionally, IpTxA mimics a critical segment of the dihydropyridine receptor (DHPR) II-III loop,

which is the native physiological trigger for RyR1 activation in skeletal muscle[4]. This mimicry

allows it to serve as a powerful probe to explore the molecular interactions governing E-C

coupling[4].
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A key advantage of IpTxA is its ability to penetrate the cell membrane of intact cells, such as

cardiomyocytes, to reach its intracellular RyR target[5][6]. This unique characteristic

circumvents the need for invasive techniques like microinjection or cell permeabilization in

many experimental paradigms, preserving cellular integrity and providing a more

physiologically relevant context for study. This guide provides an in-depth overview of IpTxA's

mechanism of action and detailed protocols for its application in key electrophysiology and

imaging techniques.

Mechanism of Action: Modulating Ryanodine
Receptor Gating
IpTxA exerts its effects by binding directly to a cytosolic-accessible site on the RyR channel

protein[1][7]. This interaction does not compete with the ryanodine binding site but allosterically

modulates channel function[1][7]. Cryo-electron microscopy has revealed that IpTxA binds to

the cytoplasmic domain of the RyR1, between the "clamp" and "handle" regions, a location

thought to be critical for channel gating[8].

Upon binding, IpTxA has several distinct, concentration-dependent effects on RyR channel

activity:

Low Concentrations (0.2-10 nM): At this range, IpTxA enhances the transient activity of RyR

channels, increasing their open probability (Po) by increasing the frequency of channel

opening and shortening the duration of closed states[9][10]. This leads to a potentiation of

Ca²⁺ release from the SR[9].

Higher Concentrations (>50 nM): At higher concentrations, IpTxA can depress transient

channel activity[9]. More characteristically, it induces long-lived subconductance states,

where the channel remains partially open[1][7][11]. This results in a sustained, low-level

release of Ca²⁺ from intracellular stores.

This dual action makes IpTxA a versatile tool for studying both the potentiation of physiological

Ca²⁺ release and the consequences of pathological Ca²⁺ "leak."
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Caption: Mechanism of IpTxA action on the Ryanodine Receptor.
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Isoform Specificity & Quantitative Data
IpTxA displays marked selectivity for different RyR isoforms, a critical consideration for

experimental design. This allows researchers to probe the function of specific RyR subtypes in

tissues where multiple isoforms are expressed, such as neonatal skeletal muscle which

contains both RyR1 and RyR3[12].

Parameter
RyR1
(Skeletal)

RyR2 (Cardiac) RyR3 Source

Sensitivity Most sensitive Least responsive
Intermediate

response
[11]

Effect on

[³H]ryanodine

binding

Strong

stimulation

Not significantly

affected

Moderate

stimulation
[11]

Effective Dose

(ED₅₀) for Po

increase

~10 nM N/A Stimulated [12]

Subconductance

State Induction
Yes Yes Yes [1][11]

Note: The differential effect on [³H]ryanodine binding is a key functional readout. IpTxA

significantly enhances ryanodine binding to RyR1 and RyR3, but has minimal effect on RyR2,

providing a method to pharmacologically distinguish the isoforms.

Preparation, Handling, and Safety
As a Senior Application Scientist, I cannot overstate the importance of proper handling of

potent biological toxins. Although IpTxA is used at nanomolar concentrations, adherence to

safety protocols is mandatory.

Reconstitution: IpTxA is typically supplied as a lyophilized powder. Reconstitute the peptide

in high-purity water or a suitable buffer (e.g., HEPES-based) to create a concentrated stock

solution (e.g., 10-100 µM). Briefly vortex and centrifuge to ensure the entire peptide is

dissolved. Avoid aggressive vortexing which can cause peptide aggregation.
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Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to prevent

multiple freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or, for

long-term storage, at -80°C.

Safety Precautions:

Always handle the lyophilized powder and stock solutions within a certified chemical fume

hood or biological safety cabinet to prevent inhalation of aerosols[13].

Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and

safety glasses[13].

Develop a specific Standard Operating Procedure (SOP) for working with IpTxA, including

spill cleanup and waste disposal procedures[13].

All waste that has come into contact with the toxin should be deactivated, for example,

with a 10% bleach solution, before standard disposal[13].

Experimental Protocols
The following protocols provide a validated starting point for common applications.

Researchers should optimize concentrations and timings for their specific cell type and

experimental setup.

Protocol 1: Calcium Imaging in Intact Cells (e.g.,
Cardiomyocytes)
This protocol is designed to measure changes in intracellular Ca²⁺ transients in response to

IpTxA perfusion, leveraging its cell-penetrating ability[5].

Materials:

Isolated cells (e.g., ventricular myocytes)

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

Physiological buffer (e.g., Tyrode's solution)
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IpTxA stock solution

Confocal microscope with line-scanning capability

Methodology:

Cell Loading: Incubate isolated cells with 2-5 µM Fluo-4 AM in Tyrode's solution for 20-30

minutes at room temperature, protected from light.

Wash: Wash the cells twice with fresh Tyrode's solution to remove excess extracellular dye.

Allow cells to de-esterify the dye for at least 20 minutes before imaging.

Baseline Recording: Place the coverslip with loaded cells onto the microscope stage.

Perfuse with normal Tyrode's solution. Using line-scan mode, record baseline field-

stimulated Ca²⁺ transients for 1-2 minutes to establish a stable baseline.

IpTxA Application: Switch the perfusion to Tyrode's solution containing the desired

concentration of IpTxA (e.g., 100 nM to study potentiation, or higher concentrations to

observe inhibition)[5].

Data Acquisition: Continuously record the Ca²⁺ transients. The cell-penetrating nature of

IpTxA means effects can be observed within seconds to minutes of perfusion[5].

Washout & Control: To test for reversibility, switch the perfusion back to the control Tyrode's

solution. A full washout may be slow. As a positive control for SR Ca²⁺ release, apply a high

concentration of caffeine (e.g., 10 mM) at the end of the experiment.

Data Analysis: Analyze the recorded line scans to quantify changes in the amplitude,

frequency, and decay kinetics of the Ca²⁺ transients.
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Caption: Experimental workflow for Ca²⁺ imaging with IpTxA.
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Protocol 2: Single-Channel Recording in Planar Lipid
Bilayers
This technique provides the highest resolution for studying the direct effects of IpTxA on RyR

channel gating and conductance[1][7].

Materials:

Purified RyR protein (reconstituted in proteoliposomes)

Planar lipid bilayer apparatus

Phospholipids (e.g., a 3:2:1 mixture of PE:PS:PC)

Symmetrical recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)

Ca²⁺ solutions and chelators (e.g., CaCl₂, EGTA) for controlling free Ca²⁺

IpTxA stock solution

Methodology:

Bilayer Formation: Form a stable planar lipid bilayer across the aperture of the bilayer cup.

Vesicle Fusion: Add SR vesicles or proteoliposomes containing purified RyRs to the cis

(cytosolic) chamber. Induce fusion by adding a salt gradient (e.g., making the cis chamber

hyperosmotic with KCl). Successful fusion is observed as discrete, voltage-dependent

channel openings.

Establish Baseline Activity: Clamp the voltage (e.g., to +40 mV) and record baseline single-

channel activity. The cis chamber should contain a Ca²⁺ concentration that promotes a

moderate open probability (e.g., ~5 µM free Ca²⁺)[7].

IpTxA Application: Add IpTxA directly to the cis (cytosolic) chamber to achieve the desired

final concentration (e.g., 1-50 nM). IpTxA is ineffective when applied to the trans (lumenal)

side[1][7].
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Record Channel Modulation: Observe the characteristic effects of IpTxA: an initial increase in

the frequency of full openings, followed by the appearance of long-lasting subconductance

states.

Control and Validation:

Vehicle Control: Before adding IpTxA, add an equivalent volume of the vehicle buffer to

the cis chamber to ensure it has no effect on channel activity.

Reversibility: Perfusion of the cis chamber with toxin-free solution should lead to a reversal

of the effect, demonstrating a reversible binding interaction.

Data Analysis: Perform single-channel analysis to determine changes in open probability

(Po), mean open/closed times, and the conductance levels of the full and subconductance

states.

Troubleshooting
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Problem Possible Cause Suggested Solution

No effect observed in intact

cells

1. Degraded IpTxA peptide. 2.

Insufficient incubation time. 3.

Cell type is unresponsive (e.g.,

primarily expresses RyR2).

1. Use a fresh aliquot of IpTxA;

verify peptide activity with a

positive control assay. 2.

Increase perfusion time; IpTxA

penetration can vary between

cell types[5]. 3. Confirm RyR

isoform expression in your

model system. IpTxA has low

efficacy on RyR2[11].

Irreversible effects in bilayer

1. Toxin concentration is too

high. 2. Incomplete

perfusion/washout of the

chamber.

1. Use lower concentrations of

IpTxA. High concentrations

can be difficult to wash out. 2.

Ensure your perfusion system

allows for complete and rapid

exchange of the chamber

volume.

High baseline noise in bilayer

recordings

1. Unstable lipid bilayer. 2.

Contaminants in the recording

solution or on equipment.

1. Reform the bilayer; ensure

lipids are fresh and solvent has

fully evaporated. 2. Use ultra-

pure salts and water;

thoroughly clean the bilayer

cup and chamber between

experiments.

Conclusion
Imperatoxin A is a specific, high-affinity, and cell-penetrating modulator of Ryanodine

Receptors, making it a superior tool for electrophysiological studies of intracellular Ca²⁺

release. Its well-characterized, isoform-specific mechanism of action allows for the targeted

investigation of RyR1 and RyR3 function in both health and disease. By following the detailed

protocols and handling guidelines presented here, researchers can effectively leverage IpTxA

to gain critical insights into the complex world of calcium signaling.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2910439/
https://pubmed.ncbi.nlm.nih.gov/11707258/
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143198?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Tripathy, A., Resch, W., Xu, L., Valdivia, H. H., & Meissner, G. (1999). Multiple actions of

imperatoxin A on ryanodine receptors: interactions with the II-III loop "A" fragment. FEBS

Letters. Available at: [Link]

El-Hayek, R., et al. (1997). The mechanism of inhibition of ryanodine receptor channels by

imperatoxin I, a heterodimeric protein from the scorpion Pandinus imperator. The Journal of

Biological Chemistry. Available at: [Link]

Sonnleitner, A., et al. (2001). Imperatoxin A (IpTx(a)) from Pandinus imperator stimulates

[(3)H]ryanodine binding to RyR3 channels. FEBS Letters. Available at: [Link]

Tripathy, A., Resch, W., Xu, L., Valdivia, H. H., & Meissner, G. (1998). Imperatoxin A
induces subconductance states in Ca2+ release channels (ryanodine receptors) of cardiac

and skeletal muscle. The Journal of General Physiology. Available at: [Link]

Tripathy, A., Resch, W., Xu, L., Valdivia, H. H., & Meissner, G. (1998). Imperatoxin A
Induces Subconductance States in Ca2+ Release Channels (Ryanodine Receptors) of

Cardiac and Skeletal Muscle. The Journal of General Physiology. Available at: [Link]

Zamudio, F. Z., et al. (1997). The Mechanism of Inhibition of Ryanodine Receptor Channels

by Imperatoxin I, a Heterodimeric Protein from the Scorpion Pandinus imperator. The Journal

of Biological Chemistry. Available at: [Link]

Gurrola, G. B., et al. (1999). Activation of ryanodine receptors by imperatoxin A and a

peptide segment of the II-III loop of the dihydropyridine receptor. The Journal of Biological

Chemistry. Available at: [Link]

Valdivia, H. H., et al. (2010). Imperatoxin A, a Cell-Penetrating Peptide from Scorpion

Venom, as a Probe of Ca2+-Release Channels/Ryanodine Receptors. Pharmaceuticals.

Available at: [Link]

Samso, M., et al. (2000). Three-Dimensional Location of the Imperatoxin A Binding Site on

the Ryanodine Receptor. Biophysical Journal. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://febs.onlinelibrary.wiley.com/doi/full/10.1016/S0014-5793(99)01332-6
https://www.jbc.org/article/S0021-9258(18)44358-0/fulltext
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://febs.onlinelibrary.wiley.com/doi/10.1016/s0014-5793(01)03013-7
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://rupress.org/jgp/article/111/5/679/19441/Imperatoxin-A-Induces-Subconductance-States-in-Ca2
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2222915/
https://www.researchgate.net/publication/14238545_The_Mechanism_of_Inhibition_of_Ryanodine_Receptor_Channels_by_Imperatoxin_I_a_Heterodimeric_Protein_from_the_Scorpion_Pandinus_imperator
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.jbc.org/article/S0021-9258(19)85177-3/fulltext
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3730037/
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.cell.com/biophysj/fulltext/S0006-3495(00)76547-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143198?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gurrola, G. B., et al. (2012). Structure–function relationships of peptides forming the calcin

family of ryanodine receptor ligands. The Journal of General Physiology. Available at: [Link]

Nishio, H., et al. (2004). Molecular basis of the high-affinity activation of type 1 ryanodine

receptors by imperatoxin A. The Biochemical Journal. Available at: [Link]

Protasi, F., et al. (2002). Imperatoxin a enhances Ca(2+) release in developing skeletal

muscle containing ryanodine receptor type 3. Biophysical Journal. Available at: [Link]

O'Connell, K. M., et al. (2010). Imperatoxin A, a Cell-Penetrating Peptide from Scorpion

Venom, as a Probe of Ca-Release Channels/Ryanodine Receptors. Pharmaceuticals.

Available at: [Link]

Wikipedia. (n.d.). Imperatoxin. In Wikipedia. Retrieved from [Link]

ResearchGate. (n.d.). A schematic representation of the various Imperatoxin A and peptide

A binding sites on a RyR channel in a bilayer situation. Retrieved from [Link]

Zamudio, F. Z., et al. (1997). Primary structure and synthesis of Imperatoxin A (IpTx(a)), a

peptide activator of Ca2+ release channels/ryanodine receptors. FEBS Letters. Available at:

[Link]

El-Hayek, R., et al. (1995). Peptide probe of ryanodine receptor function. Imperatoxin A, a

peptide from the venom of the scorpion Pandinus imperator, selectively activates skeletal-

type ryanodine receptor isoforms. The Journal of Biological Chemistry. Available at: [Link]

Valdivia, H. H., et al. (2010). Imperatoxin A, a Cell-Penetrating Peptide from Scorpion

Venom, as a Probe of Ca2+-Release Channels/Ryanodine Receptors. MDPI. Available at:

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3434105/
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1133989/
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.cell.com/biophysj/fulltext/S0006-3495(02)75487-8
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://pubmed.ncbi.nlm.nih.gov/27713317/
https://en.wikipedia.org/wiki/Imperatoxin
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.researchgate.net/figure/A-schematic-representation-of-the-various-Imperatoxin-A-and-peptide-A-binding-sites-on_fig1_340798369
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://febs.onlinelibrary.wiley.com/doi/10.1016/s0014-5793(97)00227-5
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://pubmed.ncbi.nlm.nih.gov/7499390/
https://www.benchchem.com/product/b1143198/docs?utm_src=pdf-body#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.mdpi.com/1424-8247/3/4/1093
https://www.benchchem.com/product/b1143198?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143198?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Imperatoxin A induces subconductance states in Ca2+ release channels (ryanodine
receptors) of cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Primary structure and synthesis of Imperatoxin A (IpTx(a)), a peptide activator of Ca2+
release channels/ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Structure–function relationships of peptides forming the calcin family of ryanodine receptor
ligands - PMC [pmc.ncbi.nlm.nih.gov]

4. Activation of ryanodine receptors by imperatoxin A and a peptide segment of the II-III loop
of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Imperatoxin A, a Cell-Penetrating Peptide from Scorpion Venom, as a Probe of Ca2+-
Release Channels/Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

6. Imperatoxin A, a Cell-Penetrating Peptide from Scorpion Venom, as a Probe of Ca-
Release Channels/Ryanodine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Imperatoxin A Induces Subconductance States in Ca2+ Release Channels (Ryanodine
Receptors) of Cardiac and Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

8. Three-Dimensional Location of the Imperatoxin a Binding Site on the Ryanodine Receptor
- PMC [pmc.ncbi.nlm.nih.gov]

9. Multiple actions of imperatoxin A on ryanodine receptors: interactions with the II-III loop "A"
fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Peptide probe of ryanodine receptor function. Imperatoxin A, a peptide from the venom of
the scorpion Pandinus imperator, selectively activates skeletal-type ryanodine receptor
isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Imperatoxin A (IpTx(a)) from Pandinus imperator stimulates [(3)H]ryanodine binding to
RyR3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Imperatoxin a enhances Ca(2+) release in developing skeletal muscle containing
ryanodine receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety
[ehs.cornell.edu]

To cite this document: BenchChem. [Application Notes & Protocols: Utilizing Imperatoxin A in
Electrophysiology Studies]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143198/docs#application-notes-protocols-utilizing-
imperatoxin-a-in-electrophysiology-studies]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9565405/
https://pubmed.ncbi.nlm.nih.gov/9565405/
https://pubmed.ncbi.nlm.nih.gov/9108323/
https://pubmed.ncbi.nlm.nih.gov/9108323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4845687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4845687/
https://pubmed.ncbi.nlm.nih.gov/10075681/
https://pubmed.ncbi.nlm.nih.gov/10075681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910439/
https://pubmed.ncbi.nlm.nih.gov/20668646/
https://pubmed.ncbi.nlm.nih.gov/20668646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2217137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2217137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2156178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2156178/
https://pubmed.ncbi.nlm.nih.gov/14699105/
https://pubmed.ncbi.nlm.nih.gov/14699105/
https://pubmed.ncbi.nlm.nih.gov/7499390/
https://pubmed.ncbi.nlm.nih.gov/7499390/
https://pubmed.ncbi.nlm.nih.gov/7499390/
https://pubmed.ncbi.nlm.nih.gov/11707258/
https://pubmed.ncbi.nlm.nih.gov/11707258/
https://pubmed.ncbi.nlm.nih.gov/11867448/
https://pubmed.ncbi.nlm.nih.gov/11867448/
https://ehs.cornell.edu/research-safety/biosafety-biosecurity/biological-safety-manuals-and-other-documents/guidelines-work-with-toxins-biological-origin
https://ehs.cornell.edu/research-safety/biosafety-biosecurity/biological-safety-manuals-and-other-documents/guidelines-work-with-toxins-biological-origin
https://www.benchchem.com/product/b1143198/docs#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.benchchem.com/product/b1143198/docs#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.benchchem.com/product/b1143198/docs#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.benchchem.com/product/b1143198/docs#application-notes-protocols-utilizing-imperatoxin-a-in-electrophysiology-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143198?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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